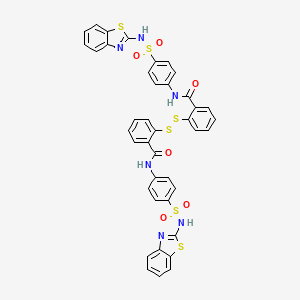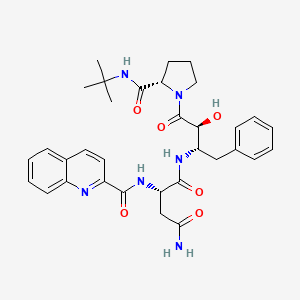
Acetic acid, 2,2-diphenyl-2-methoxy-, (1-propyl-2-pyrrolidinyl)methyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, 2,2-diphenyl-2-methoxy-, (1-propyl-2-pyrrolidinyl)methyl ester, hydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a diphenylmethoxy group, an acetic acid ester, and a pyrrolidinylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2-diphenyl-2-methoxy-, (1-propyl-2-pyrrolidinyl)methyl ester, hydrochloride typically involves multiple steps. One common method involves the esterification of 2,2-diphenyl-2-methoxyacetic acid with (1-propyl-2-pyrrolidinyl)methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, 2,2-diphenyl-2-methoxy-, (1-propyl-2-pyrrolidinyl)methyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Acetic acid, 2,2-diphenyl-2-methoxy-, (1-propyl-2-pyrrolidinyl)methyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid, 2,2-diphenyl-2-methoxy-, (1-propyl-2-pyrrolidinyl)methyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, 2,2-diphenyl-2-methoxy-, (1-methyl-4-piperidyl) ester, hydrochloride
- Acetic acid, 2-methoxypropyl ester
- Phenol, 2-methoxy-, acetate
Uniqueness
Acetic acid, 2,2-diphenyl-2-methoxy-, (1-propyl-2-pyrrolidinyl)methyl ester, hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
3043-08-1 |
|---|---|
Fórmula molecular |
C23H30ClNO3 |
Peso molecular |
403.9 g/mol |
Nombre IUPAC |
(1-propylpyrrolidin-1-ium-2-yl)methyl 2-methoxy-2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C23H29NO3.ClH/c1-3-16-24-17-10-15-21(24)18-27-22(25)23(26-2,19-11-6-4-7-12-19)20-13-8-5-9-14-20;/h4-9,11-14,21H,3,10,15-18H2,1-2H3;1H |
Clave InChI |
NPUYUQIEOKIHGH-UHFFFAOYSA-N |
SMILES canónico |
CCC[NH+]1CCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


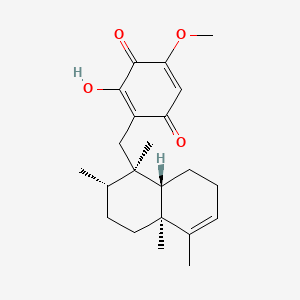
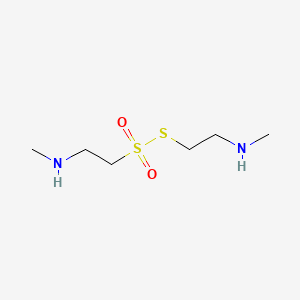
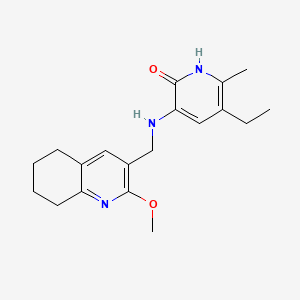
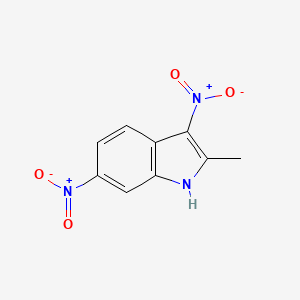


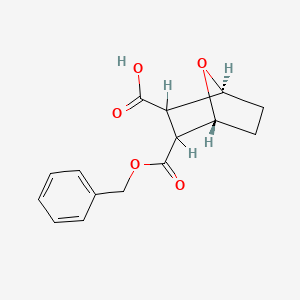

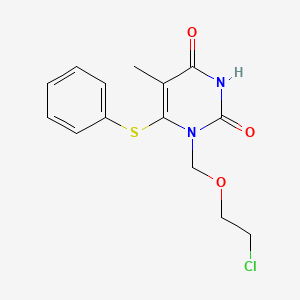

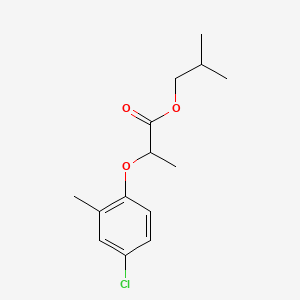
![3-(5-{5'-methyl-[2,2'-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B12803015.png)
